O-methyl-d-threonine

Descripción general

Descripción

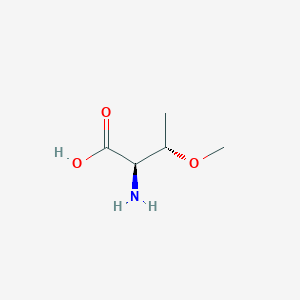

O-methyl-d-threonine is a derivative of the amino acid threonine, where a methyl group is attached to the oxygen atom of the hydroxyl group. This compound has the molecular formula C5H11NO3 and is known for its unique structural and functional properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: O-methyl-d-threonine can be synthesized through various methods. One common approach involves the use of threonine aldolases, which catalyze the formation of carbon-carbon bonds, enabling the enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids . Another method involves the esterification of D-allothreonine followed by intramolecular cyclization and ring opening to obtain D-threonine .

Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts such as threonine aldolases, which offer high stereoselectivity and mild reaction conditions. These enzymes are isolated from various bacterial and fungal species and are used to catalyze the synthesis of β-hydroxy-α-amino acids .

Análisis De Reacciones Químicas

Types of Reactions: O-methyl-d-threonine undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The hydroxyl side-chain can undergo O-linked glycosylation and phosphorylation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include threonine kinases for phosphorylation and various aldehydes for aldol reactions . The conditions for these reactions typically involve mild temperatures and neutral pH to maintain the integrity of the amino acid structure.

Major Products Formed: The major products formed from the reactions of this compound include phosphorylated derivatives and glycosylated compounds. These products are important in various biochemical pathways and have significant biological functions .

Aplicaciones Científicas De Investigación

Biochemical Research

1.1 NMR Studies

One of the prominent applications of O-methyl-D-threonine is in nuclear magnetic resonance (NMR) spectroscopy. The methyl groups in this compound serve as valuable probes for studying protein dynamics and interactions. Methyl-specific labeling allows researchers to investigate large protein complexes without significant scrambling of the isotopic labels. This method enhances the sensitivity of NMR measurements and provides detailed insights into protein structure and dynamics.

Case Study: Labeling Protocols

A study demonstrated a six-step protocol for the chemical synthesis of deuterated L-threonine, which can be incorporated into perdeuterated proteins for NMR studies. The research highlighted the efficiency of combinatorial labeling strategies that utilize this compound alongside other methyl-containing amino acids to extract intermethyl NOE (nuclear Overhauser effect) distance restraints, crucial for structural investigations of proteins like Malate Synthetase .

Enzymatic Applications

2.1 Threonine Transaldolases (TTAs)

Recent advancements have identified threonine transaldolases (TTAs) that utilize threonine derivatives in the biosynthesis of non-standard amino acids (nsAAs). These enzymes exhibit high specificity and efficiency, making them suitable for bio-orthogonal conjugation applications.

Case Study: Enzyme Characterization

Research characterized various TTAs, including one variant with significantly higher affinity for L-threonine and faster reaction kinetics. This enzyme was successfully employed to produce β-OH-nsAAs from supplemented precursors during aerobic fermentation, showcasing the utility of this compound in synthetic biology .

Structural Biology

3.1 Glycopeptide Studies

This compound plays a role in understanding glycosylation patterns in peptides and proteins. The presence of a methyl group on threonine residues influences the conformational preferences of glycans attached to these residues, which can affect their recognition by immune system components.

Case Study: Structural Analysis

In a comparative study involving serine and threonine residues in glycopeptides, it was found that this compound-containing glycopeptides exhibited distinct structural characteristics compared to their unmethylated counterparts. This difference impacts how these glycopeptides interact with lectins and other carbohydrate-binding proteins .

Neuroscience Applications

4.1 Sleep Regulation

Emerging research indicates that threonine derivatives may influence sleep patterns and metabolic processes related to neurotransmitter synthesis. Dietary supplementation with threonine has been shown to increase sleep duration and decrease latency to sleep onset.

Case Study: Dietary Influence on Sleep

A study demonstrated that increased dietary threonine led to significant changes in sleep metrics among subjects, suggesting potential therapeutic applications for sleep disorders through modulation of amino acid metabolism .

Mecanismo De Acción

The mechanism of action of O-methyl-d-threonine involves its incorporation into metabolic pathways where it interferes with the biosynthesis of threonine and methionine . This interference leads to growth inhibition in certain bacterial species, making it a potential antimicrobial agent . The molecular targets and pathways involved include threonine dehydrogenase and threonine kinase .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to O-methyl-d-threonine include O-methyl-dl-threonine and O-methyl-dl-serine . These compounds share structural similarities but differ in their specific functional groups and stereochemistry.

Uniqueness: this compound is unique due to its specific methylation at the hydroxyl group, which alters its chemical properties and biological activity.

Actividad Biológica

O-methyl-D-threonine (OMT) is a methylated derivative of threonine, an essential amino acid involved in various biological processes. This compound has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and applications in various fields.

Structural Characteristics

This compound is characterized by the addition of a methyl group to the hydroxyl group of threonine. This modification can significantly influence its conformational properties and biological interactions. Studies have shown that methylation alters the flexibility and reactivity of the molecule compared to its unmethylated counterpart, impacting its role in protein synthesis and cellular functions .

Table 1: Structural Comparison of Threonine and this compound

| Property | Threonine | This compound |

|---|---|---|

| Molecular Formula | C4H9NO3 | C5H11NO3 |

| Molar Mass | 119.12 g/mol | 133.14 g/mol |

| Conformational Flexibility | Higher | Lower |

| Reactivity | Standard | Differential |

Growth and Protein Synthesis in Bacteria

Research has demonstrated that this compound influences growth patterns in Escherichia coli. When added to cultures, it resulted in a "linear" increase in optical density without a corresponding increase in cell count, indicating elongation rather than proliferation. This suggests that OMT may affect protein synthesis pathways differently than standard amino acids .

Case Study: Impact on E. coli

In a controlled study, E. coli cultures supplemented with this compound exhibited a phase of linear growth followed by exponential growth upon subsequent passages through media containing the compound. This adaptation indicates that bacterial strains can modify their metabolic pathways to utilize methylated amino acids effectively .

Enzymatic Pathways

This compound participates in various enzymatic pathways related to amino acid metabolism. Its incorporation into proteins can alter the functionality of enzymes due to changes in active site conformation, potentially enhancing or inhibiting enzymatic reactions .

Table 2: Enzymatic Reactions Involving this compound

| Enzyme | Reaction Type | Effect on Metabolism |

|---|---|---|

| Threonine Transaldolase | Aldol-like condensation | Enhanced biosynthesis |

| Amino Acid Transferase | Amino acid incorporation | Altered protein structure |

Applications in Research

This compound is utilized across several research domains:

- Pharmaceutical Development : It serves as an intermediate for synthesizing drugs targeting metabolic disorders.

- Biochemical Research : Investigations into amino acid metabolism often employ OMT to understand its role in cellular functions.

- Nutrition Science : The compound is explored for potential benefits in dietary supplements, particularly for athletes seeking improved amino acid profiles.

- Plant Biology : Studies on plant growth enhancement through methylated amino acids are ongoing, with promising results indicating improved crop yields .

Propiedades

IUPAC Name |

(2R,3S)-2-amino-3-methoxybutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYCWLJLGIAUCCL-IUYQGCFVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.